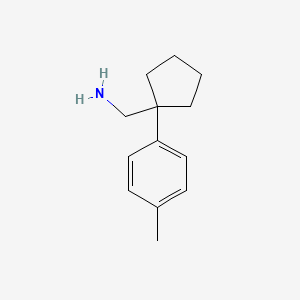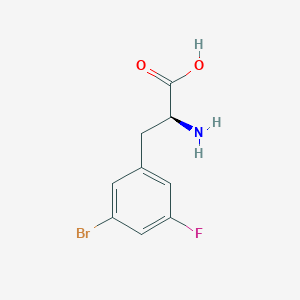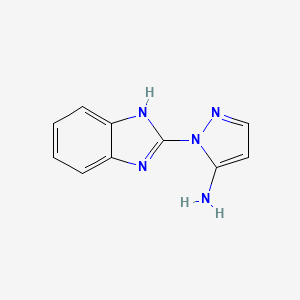
6-Tert-butylnaphthalen-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-tert-Butylnaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring substituted with a tert-butyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-butylnaphthalen-2-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 6-tert-butylnaphthalene-2-bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield (6-tert-butylnaphthalen-2-yl)boronic acid .
Industrial Production Methods
Industrial production methods for (6-tert-butylnaphthalen-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
(6-tert-Butylnaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(6-tert-Butylnaphthalen-2-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Chemical Biology: Utilized in the study of biological processes and the development of diagnostic tools.
Mécanisme D'action
The mechanism of action of (6-tert-butylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with an electron-donating methoxy group.
(2-Naphthyl)boronic Acid: A naphthalene-based boronic acid without the tert-butyl group.
Uniqueness
(6-tert-Butylnaphthalen-2-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a role in selectivity and yield .
Propriétés
Formule moléculaire |
C14H17BO2 |
|---|---|
Poids moléculaire |
228.10 g/mol |
Nom IUPAC |
(6-tert-butylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C14H17BO2/c1-14(2,3)12-6-4-11-9-13(15(16)17)7-5-10(11)8-12/h4-9,16-17H,1-3H3 |
Clé InChI |
DKMIYJUWGMDDTA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742175.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742199.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742213.png)

![2-(4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11742219.png)
